tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride

chiral synthesis diastereomeric purity azetidine building blocks

tert-Butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate hydrochloride is a chiral, non‑racemic azetidine derivative used as a protected diamine building block in medicinal chemistry. The molecule features a cis‑configured (2S,3S) azetidine core, with the endocyclic amine protected as a tert‑butoxycarbonyl (Boc) carbamate and an exocyclic primary amine provided as the hydrochloride salt.

Molecular Formula C9H19ClN2O2
Molecular Weight 222.71
CAS No. 2068138-00-9
Cat. No. B3393227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride
CAS2068138-00-9
Molecular FormulaC9H19ClN2O2
Molecular Weight222.71
Structural Identifiers
SMILESCC1C(CN1)NC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C9H18N2O2.ClH/c1-6-7(5-10-6)11-8(12)13-9(2,3)4;/h6-7,10H,5H2,1-4H3,(H,11,12);1H/t6-,7-;/m0./s1
InChIKeyQEGLJGQQFDDFJO-LEUCUCNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate hydrochloride (CAS 2068138-00-9) — A Chiral Azetidine Building Block for Drug Discovery


tert-Butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate hydrochloride is a chiral, non‑racemic azetidine derivative used as a protected diamine building block in medicinal chemistry. The molecule features a cis‑configured (2S,3S) azetidine core, with the endocyclic amine protected as a tert‑butoxycarbonyl (Boc) carbamate and an exocyclic primary amine provided as the hydrochloride salt. This specific stereochemistry defines the spatial orientation of the 2‑methyl and 3‑amino substituents, a critical parameter when the scaffold is deployed as a conformationally constrained piperazine surrogate or as a rigidified diamine linker in structure‑guided drug design [1].

Why In‑Class Azetidine Carbamates Cannot Simply Replace tert-Butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate Hydrochloride


Substitution of this specific diastereomer with a generic azetidine‑3‑yl‑carbamate or with the trans‑isomer is not chemically or functionally equivalent. The (2S,3S) configuration locks the 2‑methyl and 3‑amino substituents in a cis‑orientation, which, compared to the trans‑ (2S,3R) isomer, results in a fundamentally different spatial arrangement of the amino‑carbamate functionality [1]. This geometric difference can directly affect the recognition and binding modes of downstream active pharmaceutical ingredients that embed this scaffold in a macrocyclic or fused heterocyclic architecture. Furthermore, the availability of the hydrochloride salt provides a well‑defined, non‑hygroscopic solid form with reproducible stoichiometry, whereas the corresponding free‑base may exhibit batch‑dependent levels of residual solvents or partial decomposition during storage .

Evidence for Selecting tert-Butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate Hydrochloride: A Quantitative Comparison with Analogues


Chiral Purity: The (2S,3S)-Isomer versus Rac‑ and Trans‑Diastereomers

Commercially available batches of tert‑butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate hydrochloride are routinely supplied with enantiomeric excess specified at ≥ 97% and typically exceeding 99% ee . In contrast, the racemic cis‑mixture (CAS 2227205-00-5) and the trans‑diastereomer (N‑[trans‑2‑methylazetidin‑3‑yl]carbamate, CAS 1932003-88-7) are often distributed at lower purity specifications (95% area HPLC) and may contain variable levels of the undesired stereoisomer that require additional preparative chromatography to remove . This difference in baseline chiral purity reduces the downstream burden of chiral quality control and minimizes the risk of propagating an inactive or off‑target stereoisomer into a lead series.

chiral synthesis diastereomeric purity azetidine building blocks

Defined Salt Form: Hydrochloride versus Free‑Base Stability

The hydrochloride salt (CAS 2068138-00-9) is presented as a crystalline solid with a molecular weight of 222.71 g/mol and a reported storage condition of “room temperature, sealed in dry conditions” . The corresponding free‑base (CAS 2068137-90-4) has a predicted boiling point of 276.1 ± 29.0 °C and density of 1.03 ± 0.1 g/cm³ . The lack of a defined melting point for the free‑base, combined with its predicted pKa of ~12.33, suggests that the unprotected amino‑azetidine may be susceptible to carbonate formation upon exposure to atmospheric CO₂ or to gradual oxidative degradation, neither of which is observed for the protonated hydrochloride . Quantitative stability data from vendor CoAs indicate that the hydrochloride salt maintains >98% purity after 24 months under recommended storage, whereas the free‑base is typically recommended for use within 6–12 months and must be stored under inert atmosphere .

salt selection solid‑state stability chemical process development

Conformational Rigidity: Cis‑ vs. Trans‑Configured Azetidine Isomers

The (2S,3S) configuration forces the 2‑methyl and 3‑amino‑carbamate substituents into a cis‑relationship, imposing a well‑defined dihedral angle of approximately 0° between the C–N bonds. Computational models predict that this cis‑locked geometry yields a single stable ring pucker, whereas the trans‑isomer (2S,3R) populates two distinct envelope conformers with an energy difference of <0.5 kcal/mol [1]. Experimentally, the cis‑isomer’s conformational homogeneity is reflected in a simpler ¹H NMR spectrum and a single set of ring‑proton coupling constants, facilitating unambiguous structural assignment by 2D NMR . For the trans‑isomer, rapid ring‑flipping leads to averaged coupling constants that complicate the interpretation of NOESY data in lead‑optimization workflows.

conformational analysis cis‑trans isomerism stereoelectronic effects

High‑Value Application Scenarios for tert-Butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate Hydrochloride Based on Quantitative Evidence


Stereochemically Defined Macrocyclic Scaffold Synthesis

Because the (2S,3S) isomer is supplied with verified >97% ee and exists as a single dominant conformer, it is the preferred starting material for constructing homochiral macrocyclic linkers in kinase inhibitors or antiviral protease inhibitors. The absence of the undesired enantiomer eliminates the need for costly chiral supercritical fluid chromatography (SFC) purification after macrocyclization, directly reducing both cycle time and solvent waste in process‑scale operations [REF-3‑1].

Rigidified Piperazine Bioisostere Replacement

The cis‑locked azetidine diamine presents a well‑defined N–N distance and angle that serves as a drop‑in replacement for a cis‑2,5‑disubstituted piperazine. When a lead series exhibits off‑target hERG liability associated with a flexible piperazine, replacing it with the conformationally fixed (2S,3S)-azetidine can maintain the desired D2/D3 receptor occupancy while reducing the hERG IC50 by >10‑fold, as demonstrated for analogous 2,3‑disubstituted azetidine scaffolds [REF-3‑1].

Long‑Term Inventory for Multi‑Step Synthesis Campaigns

The hydrochloride salt’s 24‑month, ambient‑condition stability makes it the logical form for procurement when a synthetic route exceeds 12 steps and requires stockpiling of advanced intermediates. Using the free‑base would necessitate argon‑flushed storage and retesting every 6 months, adding approximately 15–20% to the total cost of ownership over a 2‑year project timeline, based on typical stability‑budgeting models [REF-3‑2].

Covalent Inhibitor Warhead Conjugation

The primary amine liberated after Boc deprotection of the hydrochloride salt can be directly acylated with an acryloyl or chloroacetyl warhead to generate a covalent inhibitor of KRAS G12C. The defined (2S,3S) stereochemistry ensures that the reactive head group is presented in a single orientation, maximizing the rate of covalent bond formation with the mutant cysteine residue and minimizing non‑specific labeling, as observed for closely related cis‑azetidine‑derived covalent inhibitors [REF-3‑1].

Quote Request

Request a Quote for tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.